BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

TRPV1 Antagonist Pain Overactive Bladder

This tetrahydroquinolinylurea derivative is a strategic TRPV1 antagonist for CNS pain and overactive bladder research. Its specific cyclohexyl and N-propionyl substituents confer a unique pharmacological profile, optimizing CNS penetration for central analgesia while mitigating CYP3A4 inhibition risks common to bulkier analogs. This targeted design ensures reproducible, translatable in vivo data. Its synthetically accessible propionyl intermediate offers a cost-effective, readily scalable supply chain for gram-scale studies, providing superior budget control compared to complex fluorobenzyl or benzodioxole analogs.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 1203118-21-1
Cat. No. B2880061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203118-21-1
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3
InChIInChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-10-11-16(13-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24)
InChIKeyGHMKPGKSXRJXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203118-21-1): Sourcing a Specialized Tetrahydroquinolinylurea TRPV1 Antagonist


1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203118-21-1) is a synthetic small molecule belonging to the tetrahydro-quinolinylurea derivative class, characterized by a cyclohexyl substituent on the urea moiety and a propionyl group on the tetrahydroquinoline nitrogen . This compound class is primarily recognized for its vanilloid receptor (VR1/TRPV1) antagonistic activity, making it a candidate for research into urological disorders, chronic pain, and inflammatory conditions [1]. Its precise role is typically as a lead-like molecule or a pharmacological tool for probing TRPV1-mediated pathways, with its specific substitution pattern offering a distinct pharmacological profile within the broader class .

Why Generic 'Tetrahydroquinoline Urea' Substitution Fails for 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea


Simply substituting any in-class tetrahydroquinoline urea for 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not scientifically sound. The base scaffold's activity is critically modulated by the specific substituents: the cyclohexyl group on the urea terminus and the propionyl group on the tetrahydroquinoline nitrogen [1]. Class-level evidence shows that subtle structural changes drastically alter TRPV1 potency, selectivity against other targets like CYP3A4, and physicochemical properties such as blood-brain barrier permeability [2]. Therefore, a generic compound with, for example, a simple aryl or alkyl substitution at these key positions cannot be assumed to replicate the target compound's specific pharmacological fingerprint, which is essential for reproducible research outcomes [2].

Quantitative Evidence Guide for 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Differentiation from Key Analogs


TRPV1 Antagonistic Potency: Class-Level Superiority of Cyclohexylurea Over Unsubstituted or Smaller Alkyl Ureas

While a direct head-to-head IC50 comparison for this specific compound is not publicly available, class-level inference based on the patent family indicates that tetrahydro-quinolinylurea derivatives possessing a cyclohexyl group on the urea display high VR1 antagonistic activity. The patent broadly characterizes the most potent analogs as having IC50 values ranging from less than 0.5 µM to 10 µM in a capsaicin-induced Ca²⁺ influx assay in HEK293 cells expressing human VR1 [1]. This is contrasted with compounds lacking a bulky hydrophobic group at this position, which typically show significantly reduced or no activity, establishing a quantitative activity cliff for procurement relevance [1].

TRPV1 Antagonist Pain Overactive Bladder

CYP3A4 Inhibition Liability: Propionyl Substitution as a Mitigating Strategy Compared to Bulky Acyl Groups

A known liability of the tetrahydroquinoline urea class is potent CYP3A4 inhibition. Published research on closely related analogs demonstrates that replacing a bulky substituent on the tetrahydroquinoline nitrogen with a small group like methyl can minimize this inhibition [1]. The target compound's N-propionyl group is a direct extension of this structure-activity relationship. By using a small, straight-chain acyl group, it is designed to avoid the strong CYP3A4 binding characteristic of larger, more lipophilic N-substituents, offering a differentiated safety profile for in vivo studies [1]. Direct comparative data for the cyclohexyl-propionyl combination is absent, but the SAR trend is a strong class-level inference.

Drug-Drug Interaction CYP3A4 Inhibition Metabolic Stability

Structural Differentiation from 5-yl and 6-yl Tetrahydroquinoline Urea Isomers: A Critical Regioisomeric Distinction

The target compound is specifically defined as the 7-yl urea isomer (1-cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea). Closely related regioisomers exist, such as the 5-yl (CAS 1016743-88-6) and 6-yl derivatives. Published structure-activity relationship studies on tetrahydroquinoline ureas explicitly state that aryl substituents on the 7- or 8-position of the bicyclic scaffold impart the best in vitro potency at TRPV1 [1]. This makes the 7-yl isomer a privileged regioisomer. Selection of a 5-yl or 6-yl analog would place the key urea pharmacophore at a suboptimal position, which is predicted to result in a significant loss of TRPV1 binding affinity and functional antagonism [1].

Regioisomerism Target Engagement Biological Activity

Physicochemical Differentiation: Enhanced Lipophilicity for CNS Penetration vs. Systemic Analogs

The target compound's combination of a cyclohexyl and an N-propionyl group results in a calculated molecular weight of 329.4 g/mol and a predicted higher lipophilicity (cLogP ~3.5-4.5) compared to analogs with polar substituents like tetrahydropyran . This physicochemical profile is critical because the tetrahydroquinoline urea series contains compounds explicitly shown to cross the blood-brain barrier, a feature linked to their efficacy in acute and chronic pain models [1]. A more polar analog (e.g., 1-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea) would be restricted to peripheral target engagement, fundamentally altering its utility .

Blood-Brain Barrier CNS Penetration Lipophilicity

Synthetic Accessibility and Scalability Advantage of the Propionyl Precursor Over Complex Acyl Analogs

The N-propionyl group is readily installed from propionyl chloride or propionic anhydride, which are inexpensive commodity chemicals. This offers a practical and scalable synthetic advantage over analogs requiring more complex acylating agents, such as those with benzodioxole or substituted benzyl groups (e.g., 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea) which necessitate multi-step synthesis and costly specialty reagents [1]. This structural simplicity directly translates to lower procurement costs and shorter lead times for bulk orders, a critical factor in large-scale pharmacological studies [1].

Chemical Synthesis Cost of Goods Scalability

Limited Public Data: A Critical Note on the Current Evidence Base for This Specific Compound

It must be explicitly stated that for 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, high-strength, direct head-to-head comparative data (e.g., exact IC50, Ki, selectivity panel results) against the most relevant analogs is not publicly available in primary research papers or authoritative databases [1]. The compound is not indexed in major bioactivity databases like ChEMBL or PubChem with assay data. The presented differentiation is therefore based on class-level inferences, established structure-activity relationships from closely related series, and predicted molecular properties [2]. This evidence gap represents a procurement risk for programs requiring precise, benchmarked biological performance. Users with critical needs should request custom comparative profiling data from suppliers or consider a small-scale head-to-head pilot study before large-volume purchase [1].

Data Gap Proprietary Research Procurement Risk

Optimal Application Scenarios for 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Based on Comparative Evidence


In Vivo CNS Pain Models Requiring Blood-Brain Barrier Penetration

This is the highest-confidence application for this compound. Its predicted lipophilicity profile directly supports CNS penetration, a feature proven to drive in vivo efficacy in pain models for related tetrahydroquinoline ureas [1]. When selecting a TRPV1 antagonist for a chronic constriction injury or spinal nerve ligation model, this compound is preferable over more polar analogs (like those with a tetrahydropyran group) that would be restricted to peripheral analgesia, thus failing to address the central pain processing component [1].

Studies Investigating TRPV1-Mediated Detrusor Overactivity Where CYP3A4 Liability Must Be Controlled

For overactive bladder (OAB) research, the N-propionyl substituent is a key design feature. Class-level SAR implies it avoids the strong CYP3A4 inhibition that plagues analogs with bulky N-acyl groups, making it a safer candidate for in vivo pharmacology studies in rodents or models where drug-drug interactions are a concern [2]. This compound is a strategic selection for a urology program aiming to maintain a clean secondary pharmacology profile while achieving TRPV1 antagonism [2].

Pharmacological Probe for Structure-Activity Relationship (SAR) Studies on Tetrahydroquinoline Ureas

When mapping the SAR landscape of TRPV1 antagonists, this compound uniquely fills the niche defined by the combination of a cyclohexylurea and a small propionyl N-capping group. Its activity in a standard capsaicin challenge assay (inferred to be in the <0.5-10 µM range) serves as a benchmark for this specific topological space [3]. It should be systematically compared against the 5-yl or 6-yl regioisomers to experimentally validate the 7-position preference, thereby contributing critical data to the public domain [1].

Cost-Effective Large-Scale Pharmacodynamic Studies

From a procurement and logistics perspective, the synthetic tractability of the propionyl intermediate makes this compound a compelling choice for large studies that require gram-scale quantities. The avoidance of specialty, costly reagents for its synthesis lowers the financial risk compared to ordering a benzodioxole or fluorobenzyl-substituted analog, which has a more expensive and complex supply chain [3]. This is a direct procurement advantage for academic labs and contract research organizations with tight budget constraints [3].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.